3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(14)7-9(12-11(13)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVQVOGHJZJMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367976 | |
| Record name | 3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61736-36-5 | |
| Record name | 3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Condensation Approach
The most common synthetic route to 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione involves condensation reactions between appropriate precursors such as amines, α-chloroketones, and isocyanates. This method typically proceeds via:
- Step 1: Reaction of an α-chloroketone with a primary aromatic amine to form an intermediate.
- Step 2: Carbonylation catalyzed by palladium under carbon monoxide atmosphere, generating a β-ketoacylpalladium intermediate.
- Step 3: Formation of a non-symmetrical urea intermediate.
- Step 4: Cyclization to yield the pyrimidinedione core.
This method is favored for its ability to introduce the phenyl substituent at the 6-position and the methyl group at the 3-position in a controlled manner.
Acid- or Base-Catalyzed Cyclization
Alternative methods involve cyclization of dihydropyrimidinone precursors under strongly acidic or basic conditions at elevated temperatures. For example:
- Use of formic acid or methanesulfonic acid under reflux conditions to convert 6-aryl-5,6-dihydropyrimidin-4(3H)-ones into the corresponding pyrimidinediones.
- Phosphotungstic acid in absolute ethanol has also been employed, though yields may be moderate (~30%).
These methods often require harsh conditions and longer reaction times but are useful for synthesizing various substituted pyrimidinediones.
Suzuki-Miyaura Cross-Coupling for Functionalization
For introducing the phenyl group at the 6-position, Suzuki-Miyaura cross-coupling reactions have been utilized effectively:
- Starting from 6-halopyrimidine-2,4-dione derivatives, coupling with phenylboronic acid under palladium catalysis in ligand-free aerobic conditions.
- Optimization of solvent systems and catalysts can improve yields and selectivity.
This approach allows for late-stage functionalization and diversification of the pyrimidine core.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Condensation with α-chloroketone, amine, CO (Pd-catalyzed) | α-chloroketone, aromatic amine, CO, Pd catalyst | Controlled substitution, scalable | Requires CO handling, Pd catalyst | 40-70 |
| Acid/Base-catalyzed cyclization | Formic acid, MsOH, phosphotungstic acid, reflux | Simple reagents | Harsh conditions, longer time | 30-40 |
| Suzuki-Miyaura cross-coupling | 6-halopyrimidine, phenylboronic acid, Pd catalyst, aerobic | High selectivity, functional group tolerance | Requires halogenated precursor | 50-80 |
Detailed Research Findings
Yield Optimization: The palladium-catalyzed carbonylation route benefits from optimization of ligand and solvent systems to improve yield and purity. Continuous flow reactors have been reported to enhance efficiency in industrial settings.
Reaction Conditions: Acidic cyclization methods require careful control of temperature and acid concentration to avoid decomposition of intermediates. Phosphotungstic acid in ethanol offers a milder alternative but with lower yields.
Functionalization Flexibility: Suzuki-Miyaura coupling allows for the introduction of various aryl groups at the 6-position, enabling the synthesis of analogs for biological evaluation.
Mechanistic Insights: The carbonylation step forms a β-ketoacylpalladium intermediate, which undergoes nucleophilic attack by the amine to form the urea intermediate, followed by intramolecular cyclization to the pyrimidinedione ring.
Summary Table of Key Reaction Parameters
| Parameter | Condensation Route | Acid/Base Cyclization | Suzuki-Miyaura Coupling |
|---|---|---|---|
| Catalyst | Pd (palladium) | None or phosphotungstic acid | Pd (palladium) |
| Temperature | Moderate to high (reflux) | High (reflux) | Moderate (80-110 °C) |
| Reaction Time | Several hours (12-24 h) | 24 h or more | 6-12 h |
| Solvent | Polar aprotic (THF, EtOH) | Formic acid, ethanol | Mixed solvents (toluene, o-xylene) |
| Yield | 40-70% | 30-40% | 50-80% |
Chemical Reactions Analysis
Condensation Reactions
The compound participates in condensation reactions with amines and carbonyl-containing reagents to form substituted derivatives.
Example:
-
Reaction with primary amines (e.g., benzylamine) under reflux conditions yields 3-[(alkylamino)methylene]pyrimidine-2,4-diones via Knoevenagel condensation. This reaction forms stereoisomeric mixtures (Z/E ratios vary based on substituents) .
-
Reagents: Triethyl orthoformate, primary amines (e.g., adenine derivatives).
-
Conditions: 80–120°C, solvent-free or in methanol.
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Benzylamine, triethyl orthoformate | 3-[(Benzylamino)methylene]-6-methylpyrimidine-2,4-dione | 68% |
Cyclization Reactions
The compound serves as a precursor for bicyclic and tricyclic frameworks via intramolecular lactonization or alkylation.
Example:
-
One-pot cyclization with dinucleophiles (e.g., 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one) and dielectrophiles forms tricyclic morpholinopyrones .
-
Mechanism: Intramolecular lactonization followed by alkylation.
-
Conditions: Acidic (e.g., H<sub>2</sub>SO<sub>4</sub>) or basic (e.g., NaHCO<sub>3</sub>) media, 100–140°C.
Cross-Coupling Reactions
The phenyl group at position 6 enables Suzuki-Miyaura cross-coupling with aryl boronic acids.
Example:
-
Reaction with 4-tert-butylphenylboronic acid under palladium catalysis introduces aryl substituents at position 6 .
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub>.
-
Conditions: Aerobic, ligand-free, DMF/H<sub>2</sub>O, 80°C.
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 4-tert-Butylphenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | 6-(4-tert-Butylphenyl)-3-methylpyrimidine-2,4-dione | 91% |
Aza-Diels-Alder Reactions
The compound acts as a dienophile in N-heterocyclic carbene (NHC)-catalyzed aza-Diels-Alder reactions.
Example:
-
Reaction with α,β-unsaturated aldehydes (e.g., cinnamaldehyde) forms dihydropyrido[2,3-d]pyrimidines .
-
Catalyst: Triazolium salts (e.g., 8c ).
-
Conditions: DMF, 120°C, tribasic K<sub>3</sub>PO<sub>4</sub>.
Enzyme Inhibition via Binding Interactions
Though not a chemical reaction, the compound’s interaction with enzymes like glycogen synthase kinase-3β (GSK-3β) involves competitive inhibition.
-
Key Interaction: Hydrogen bonding between the pyrimidine-dione ring and Val-135 in GSK-3β’s active site .
-
Biological Activity: IC<sub>50</sub> = 74 nM against GSK-3β .
Acid/Base-Mediated Functionalization
The compound undergoes ring-opening or substitution under acidic/basic conditions:
Comparison with Analogous Compounds
The reactivity of 3-methyl-6-phenylpyrimidine-2,4-dione differs from analogs due to steric and electronic effects of substituents:
| Compound | Key Reaction | Yield | Reference |
|---|---|---|---|
| 6-Phenylpyrimidine-2,4-dione | Less reactive in Suzuki coupling | 61% | |
| 6-(3,5-Dimethylphenyl) derivative | Enhanced CDK2 inhibition (IC<sub>50</sub> = 0.81 µM) | N/A |
Scientific Research Applications
3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can enhance the cytotoxic effects of DNA-damaging agents, leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-2,4(1H,3H)-dione derivatives exhibit diverse pharmacological and agrochemical activities depending on their substituents. Below is a detailed comparison with structurally related compounds.
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Steric Effects : Bulky substituents (e.g., cyclohexyl in ) increase molecular weight and may reduce solubility compared to smaller groups like methyl.
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance bioactivity, as seen in herbicidal applications.
- Synthetic Efficiency: Yields vary significantly; amino-methylene derivatives (e.g., ) achieve 82–93% yields under mild conditions, whereas Pd-catalyzed reactions () require specialized setups.
Key Observations :
- Agrochemicals : Trifluoromethyl groups enhance herbicidal activity due to increased lipophilicity and metabolic stability .
- Antivirals : Benzyl and fluorobenzyl substituents improve binding to HIV integrase, reducing IC₅₀ values .
- Anticancer Agents: Amino and ethyl groups at N3/C6 optimize interactions with eukaryotic elongation factor-2 kinase (eEF-2K) .
Biological Activity
3-Methyl-6-phenylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with methyl and phenyl substitutions at specific positions, which contribute to its unique chemical properties. Its molecular formula is , and it is classified as a heterocyclic compound.
This compound has been studied for its potential as an enzyme inhibitor , particularly targeting poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 plays a crucial role in DNA repair mechanisms; thus, inhibiting this enzyme can enhance the cytotoxic effects of DNA-damaging agents used in cancer therapies. The inhibition of PARP-1 may lead to increased apoptosis in cancer cells exposed to chemotherapeutic agents.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested : AGS (gastric adenocarcinoma), HeLa (cervical cancer), and HepG2 (liver cancer).
- IC50 Values : The compound showed significant cytotoxicity with IC50 values ranging from 20 µM to 50 µM across different cell lines .
Antiviral Activity
The compound has also been investigated for antiviral properties . Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with similar compounds is useful:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 inhibitor; antitumor | Inhibition of DNA repair |
| 3-cyclohexyl-6-phenylpyrimidine-2,4(1H,3H)-dione | Cytotoxicity against various cancers | Induces apoptosis through DNA damage |
| 6-methyl-2-phenylpyrimidin-4-amines | Antibacterial and anticancer | Targets bacterial cell walls and induces apoptosis in cancer cells |
These comparisons highlight the distinctiveness of this compound due to its specific substitution pattern that enhances its biological activities .
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of this compound:
- Study on Anticancer Efficacy : A study evaluated the compound's effects on AGS cells, demonstrating significant necrosis at concentrations above 30 µM after 72 hours of treatment. Microscopic analysis revealed distinct morphological changes indicative of cell death .
- Enzyme Inhibition Assays : Another research focused on the enzyme inhibition capacity of the compound against PARP-1. The results indicated that it could effectively reduce PARP activity by over 50% at optimal concentrations .
Q & A
Basic Question: What are the standard synthetic routes for 3-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione, and how are intermediates characterized?
Methodological Answer:
A common synthetic approach involves cyclocondensation of substituted urea derivatives with β-keto esters. For example, in the synthesis of structurally analogous pyrimidine-diones, sodium ethoxide in ethanol is used to facilitate condensation between ethyl trifluoroacetate and urea derivatives under reflux, followed by crystallization from water . Key intermediates are characterized via 1H NMR (e.g., δ 3.18 ppm for methyl groups) and HRMS (e.g., [M−H]− peaks at 325.0833) to confirm regiochemistry and purity .
Basic Question: How can researchers confirm the regiochemical structure of this compound?
Methodological Answer:
Regiochemistry is validated using 1H NMR to identify substituent-induced chemical shifts. For instance, the methyl group at position 3 typically resonates as a singlet near δ 3.18 ppm, while aromatic protons from the phenyl group appear as multiplet signals between δ 7.46–7.57 ppm . X-ray crystallography further confirms spatial arrangement, as seen in related compounds where hydrogen bonds (N—H⋯O) stabilize the dimeric structure .
Advanced Question: How can synthetic yields be optimized for alkylated derivatives of this compound?
Methodological Answer:
Alkylation efficiency depends on solvent polarity and base selection. For example, benzylation of thieno-pyrimidine-diones using benzyl chlorides in DMF with K₂CO₃ as a base achieves >70% yield, whereas polar aprotic solvents like DMSO may reduce regioselectivity . Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimizing stoichiometry (1:1.2 molar ratio of substrate:alkylating agent) minimizes side products .
Advanced Question: What strategies resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
Discrepancies in bioactivity (e.g., HIV-RT inhibition) often arise from substituent electronic effects. For analogs with biphenylamino groups (e.g., 9c–9g), docking studies correlate increased π-π stacking (via 4′-methyl or trifluoromethyl groups) with enhanced binding affinity . Comparative SAR tables (Table 1) should include parameters like logP, hydrogen-bond donors, and steric bulk to rationalize activity trends .
Advanced Question: How do hydrogen-bonding interactions in the crystal lattice affect solubility and stability?
Methodological Answer:
In the crystal structure of 6-(trifluoromethyl)pyrimidine-dione monohydrate, N—H⋯O and O—H⋯O bonds form dimeric networks, reducing aqueous solubility but enhancing thermal stability. Solubility can be modulated by introducing hydrophilic groups (e.g., 4′-methoxy in 10j) or co-crystallizing with polar solvents .
Basic Question: What analytical techniques are critical for purity assessment during scale-up?
Methodological Answer:
HPLC-MS (C18 column, 25-min gradient) coupled with ESI-HRMS ensures >95% purity by detecting trace impurities (e.g., unreacted starting materials) . DSC (differential scanning calorimetry) monitors thermal degradation, with melting points (e.g., 186–187°C for cyclopropyl analogs) serving as purity indicators .
Advanced Question: How can regioselective functionalization at the pyrimidine C6 position be achieved?
Methodological Answer:
Electrophilic aromatic substitution (e.g., nitration) at C6 requires careful control of reaction conditions. For example, nitration of 3-(4-fluorophenyl)-1-methylpyrimidine-dione using HNO₃/H₂SO₄ at 0°C selectively introduces nitro groups at the para position, confirmed by NOE NMR to rule out ortho/meta isomers .
Basic Question: What role do substituents play in modulating biological activity?
Methodological Answer:
Substituent effects are quantified via Hansch analysis . For example, electron-withdrawing groups (e.g., CF₃ at C6) enhance enzyme inhibition (Ki = 3.7 µM in lumazine synthase) by increasing electrophilicity, while bulky aryl groups (e.g., biphenyl in 9b) improve target selectivity via hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
